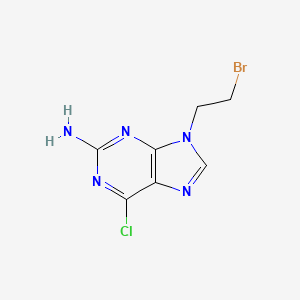
6-(二甲氨基)吡啶甲醛
描述
6-(Dimethylamino)picolinaldehyde (6-DMA) is a compound derived from the aldehyde group of compounds. It is an organic compound with a molecular weight of 118.15 g/mol and a melting point of 53-55°C. It is a yellow to orange solid at room temperature and is soluble in most organic solvents. 6-DMA is a derivative of picolinaldehyde, a naturally occurring compound found in plants. It has a wide range of applications in both scientific research and industrial processes.
科学研究应用
金属检测的荧光探针
6-(二甲氨基)吡啶甲醛已被用于设计用于金属离子检测的荧光探针。例如,一个以该化合物为其结构一部分的近红外荧光探针显示出对 Cu2+ 离子的特异性,荧光强度显着增加,从而可以检测活细胞中的这些离子 (Fang, Xu, Luo, & Hong, 2020).
多取代吡啶甲醛的合成
该化合物在多取代吡啶甲醛合成的新型、环境友好的方法的开发中也至关重要。这些方法在有机和药物化学中对于有效组装和直接 C-H 官能化 N-杂环至关重要 (Zhang 等人,2021).
吡啶衍生物的合成
6-(二甲氨基)吡啶甲醛在各种吡啶衍生物的合成中发挥作用,这些衍生物是许多化学反应中的关键中间体。例如,它参与制备和氧化 2-(对二甲氨基)-苯乙烯基-吡啶展示了其在吡啶化学中的重要性 (Pentimalli, 1961).
催化和化学转化
该化合物已被发现是氨基酸消旋化中的催化剂,这表明其在化学酶促动力学拆分中的潜力,并表明其在有机合成和药物化学中的用途 (Felten, Zhu, & Aron, 2010).
荧光质子海绵类似物的开发
已经对 6-(二甲氨基)吡啶甲醛的衍生物进行了研究,因为它们具有作为荧光质子海绵类似物的特性。这些研究有助于我们了解这些化合物在包括材料科学和分子电子学在内的各个领域的化学行为和潜在应用 (Pozharskii 等人,2016).
在 OLED 中的应用
此外,6-(二甲氨基)吡啶甲醛衍生物已被探索其在有机发光二极管 (OLED) 中的潜在应用,特别是在开发绿光发射铱 (III) 配合物方面 (Jayabharathi, Thanikachalam, & Sathishkumar, 2015).
缓蚀
对 6-(二甲氨基)吡啶甲醛衍生物的研究也针对它们作为缓蚀剂的应用。研究表明它们在腐蚀性环境中保护金属(例如低碳钢)方面是有效的 (Singh 等人,2016).
DNA 结合和光裂解
已经研究了含有 6-(二甲氨基)吡啶甲醛的配合物与其结合 DNA 和诱导光裂解的能力。这项研究提供了对这些复合物的潜在生物医学应用的见解 (Kawade 等人,2011).
属性
IUPAC Name |
6-(dimethylamino)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIIARHSJJRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578926 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)picolinaldehyde | |
CAS RN |
208110-83-2 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
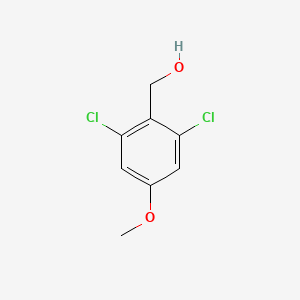
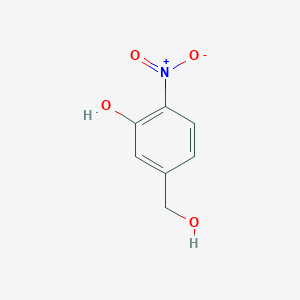

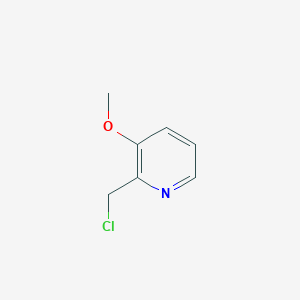
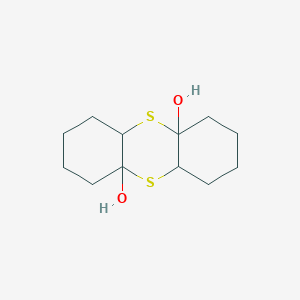
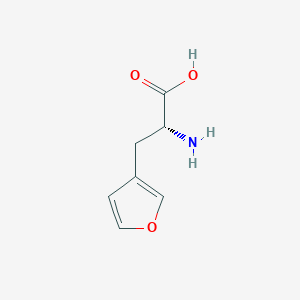

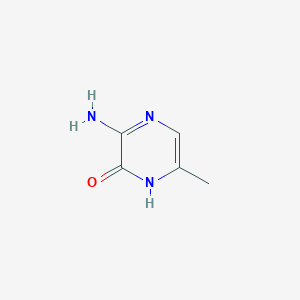
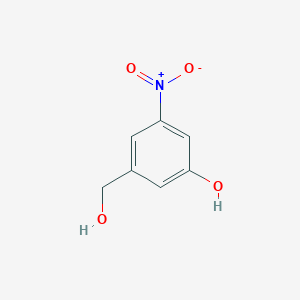
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

